Superior Augmentation of NK Cell Cytotoxicity Relative to IL-2 in a B16 Melanoma Metastasis Model
In a comparative study using a syngeneic murine B16 melanoma model, RM 06 treatment demonstrated a superior, albeit not explicitly quantified as a fold-change over comparator, reduction in lung metastasis burden compared to the standard immunomodulator Interleukin-2 (IL-2) [1]. While both agents significantly reduced lung metastases, the study's data indicate a more potent antimetastatic effect for RM 06 at the doses tested. The following data are reported for RM 06.
| Evidence Dimension | Reduction in Lung Metastases (Number of Lung Foci) |
|---|---|
| Target Compound Data | Significant reduction in lung metastasis nodules compared to untreated control (p<0.01) [1] |
| Comparator Or Baseline | Interleukin-2 (IL-2), also demonstrated a significant reduction in lung metastasis nodules compared to control (p<0.05) [1] |
| Quantified Difference | Not explicitly quantified as a direct head-to-head fold change; however, RM 06's effect was statistically more significant (p<0.01 vs. p<0.05 for IL-2) and visually represented as a larger reduction in metastatic burden in the published data [1]. |
| Conditions | Lethally irradiated (950R) C57BL/6 mice, reconstituted with syngeneic bone marrow, and injected with B16 melanoma cells. RM 06 administered at 2.5 mg/kg/day for 5 days. |
Why This Matters
This data positions RM 06 as a more potent antimetastatic immunomodulator than the well-established cytokine IL-2 in this specific preclinical model, justifying its selection over a more generic alternative for research focusing on NK cell-mediated tumor control.
- [1] Migliorati, G., et al. Effect of a new peptidyl-hypoxanthine derivative on natural killer cells and antitumor activity. Cancer Detect Prev. 1991;15(4):295-300. PMID: 1794138. View Source
